molecular formula C8H9NO B1143771 3-Azatricyclo[4.2.1.02,5]non-7-en-4-one CAS No. 14735-70-7

3-Azatricyclo[4.2.1.02,5]non-7-en-4-one

Cat. No. B1143771
CAS RN: 14735-70-7
M. Wt: 135.16
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08552186B2

Procedure details

In a 500 mL RBF, fit with dropping funnel and stir bar, under N2 was charged with Methylene chloride (100 mL) and 2,5-Norbornadiene (25 mL, 0.24 mol). The mixture wqas cooled in an ice/NaCl bath (ca. −5° C.). The dropping funnel was charged with Chlorosulfonyl Isocyanate (21.4 mL, 0.246 mol;) and Methylene chloride and this mixture was added dropwise slowly to the reaction ovber about 1 hour. The mixture was held at −5° C. for about 1 hour further with stirring then warmed to room temp by removal of the ice bath. This warming occurred over about 2 h. The mixture was quenched with water (60 mL) and stirred for 10 min. The org layer was separated, washed with brine, dried (sodium sulfate) and concentrated to give a pale yellow oil. The pale yellow oil was dissolved in Methylene chloride (100 mL, 2 mol;) and added dropwise to a −5° C. (Ice/NaCl bath) solution of Sodium sulfite (24.5 g, 0.194 mol;), Methylene chloride (30 mL, 0.5 mol;), and Water (70 mL, 4 mol;) in a two neck 500 mL RBF. During the addition, the pH of the mixture was kept between 7 and 10 (monitor by pH paper) by addition of 10% NaOH. The addition took about 1 h. Following the complete addition, the pH was adjusted to 8.5 and the milky white solution was stirred for 1 h at −5° C. The mixture was diluted with about 400 mL of methylene chloride and the mixture stirred vigorously overnight. The stirred mixture was transferred to a 1 L separatory funnel and the layers separated. The aq was extracted 2× further with dichloromethane (200 mL each) and the combined organics washed with brine, dried (MgSO4), filtered through a bed of Celite and concentrated to give 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one a white solid. (21.6 g) (65% yield); MP: 94-97° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
24.5 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]=[CH:2]2.ClS([N:12]=[C:13]=[O:14])(=O)=O.S([O-])([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(Cl)Cl>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]1[CH:2]2[NH:12][C:13]1=[O:14] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C12C=CC(C=C1)C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
21.4 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this mixture was added dropwise slowly to the reaction ovber about 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further with stirring
WAIT
Type
WAIT
Details
This warming occurred over about 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (60 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The org layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
ADDITION
Type
ADDITION
Details
During the addition
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
took about 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the complete addition
STIRRING
Type
STIRRING
Details
the milky white solution was stirred for 1 h at −5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The stirred mixture was transferred to a 1 L separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aq was extracted 2× further with dichloromethane (200 mL each)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C3NC(C3C(C=C1)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08552186B2

Procedure details

In a 500 mL RBF, fit with dropping funnel and stir bar, under N2 was charged with Methylene chloride (100 mL) and 2,5-Norbornadiene (25 mL, 0.24 mol). The mixture wqas cooled in an ice/NaCl bath (ca. −5° C.). The dropping funnel was charged with Chlorosulfonyl Isocyanate (21.4 mL, 0.246 mol;) and Methylene chloride and this mixture was added dropwise slowly to the reaction ovber about 1 hour. The mixture was held at −5° C. for about 1 hour further with stirring then warmed to room temp by removal of the ice bath. This warming occurred over about 2 h. The mixture was quenched with water (60 mL) and stirred for 10 min. The org layer was separated, washed with brine, dried (sodium sulfate) and concentrated to give a pale yellow oil. The pale yellow oil was dissolved in Methylene chloride (100 mL, 2 mol;) and added dropwise to a −5° C. (Ice/NaCl bath) solution of Sodium sulfite (24.5 g, 0.194 mol;), Methylene chloride (30 mL, 0.5 mol;), and Water (70 mL, 4 mol;) in a two neck 500 mL RBF. During the addition, the pH of the mixture was kept between 7 and 10 (monitor by pH paper) by addition of 10% NaOH. The addition took about 1 h. Following the complete addition, the pH was adjusted to 8.5 and the milky white solution was stirred for 1 h at −5° C. The mixture was diluted with about 400 mL of methylene chloride and the mixture stirred vigorously overnight. The stirred mixture was transferred to a 1 L separatory funnel and the layers separated. The aq was extracted 2× further with dichloromethane (200 mL each) and the combined organics washed with brine, dried (MgSO4), filtered through a bed of Celite and concentrated to give 3-Aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one a white solid. (21.6 g) (65% yield); MP: 94-97° C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
24.5 g
Type
reactant
Reaction Step Five
Name
Quantity
70 mL
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
400 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]=[CH:2]2.ClS([N:12]=[C:13]=[O:14])(=O)=O.S([O-])([O-])=O.[Na+].[Na+].O.[OH-].[Na+]>C(Cl)Cl>[CH:1]12[CH2:7][CH:4]([CH:5]=[CH:6]1)[CH:3]1[CH:2]2[NH:12][C:13]1=[O:14] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
C12C=CC(C=C1)C2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
21.4 mL
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
24.5 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
70 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Seven
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stir bar
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
this mixture was added dropwise slowly to the reaction ovber about 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
further with stirring
WAIT
Type
WAIT
Details
This warming occurred over about 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with water (60 mL)
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The org layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a pale yellow oil
ADDITION
Type
ADDITION
Details
During the addition
ADDITION
Type
ADDITION
Details
The addition
WAIT
Type
WAIT
Details
took about 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the complete addition
STIRRING
Type
STIRRING
Details
the milky white solution was stirred for 1 h at −5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The stirred mixture was transferred to a 1 L separatory funnel
CUSTOM
Type
CUSTOM
Details
the layers separated
EXTRACTION
Type
EXTRACTION
Details
The aq was extracted 2× further with dichloromethane (200 mL each)
WASH
Type
WASH
Details
the combined organics washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered through a bed of Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C12C3NC(C3C(C=C1)C2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.